molecular formula C22H29N5O2 B13096167 6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one CAS No. 1624260-69-0

6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one

Cat. No.: B13096167
CAS No.: 1624260-69-0
M. Wt: 395.5 g/mol
InChI Key: PQYURWIRBUDGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, including cell cycle control, neuronal development, and synaptic function. Its gene is located on human chromosome 21 in the Down syndrome critical region, and its overexpression is linked to the neurological and cognitive deficits observed in Down syndrome. Consequently, this compound is a vital tool for investigating the pathophysiological role of DYRK1A in Down syndrome and other tauopathies, such as Alzheimer's disease, as DYRK1A phosphorylates key proteins like tau and amyloid precursor protein (APP) . Beyond neurodegeneration, research explores its utility in oncology, as DYRK1A activity influences the stability of tumor suppressors and transcription factors. By selectively inhibiting DYRK1A, this molecule facilitates the study of signaling pathways involved in neurogenesis, cognitive function, and cell proliferation, providing critical insights for the development of novel therapeutic strategies for complex diseases. This product is intended for non-clinical research applications by qualified laboratory professionals only.

Properties

CAS No.

1624260-69-0

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

6-(1-benzylpiperidin-2-yl)-1-(oxan-4-yl)-5,6-dihydro-3aH-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H29N5O2/c28-22-18-14-23-27(17-9-12-29-13-10-17)21(18)24-20(25-22)19-8-4-5-11-26(19)15-16-6-2-1-3-7-16/h1-3,6-7,14,17-20H,4-5,8-13,15H2,(H,25,28)

InChI Key

PQYURWIRBUDGPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2NC(=O)C3C=NN(C3=N2)C4CCOCC4)CC5=CC=CC=C5

Origin of Product

United States

Biological Activity

6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrazolo-pyrimidine core, which is associated with various biological activities, particularly as an inhibitor of phosphodiesterases (PDEs) and other pharmacological targets.

  • Molecular Formula : C22H29N5O2
  • Molecular Weight : 395.50 g/mol
  • CAS Number : 1624260-69-0

The compound's biological activity is primarily attributed to its ability to inhibit phosphodiesterases. This inhibition leads to increased levels of cyclic nucleotides such as cAMP and cGMP, which play crucial roles in cellular signaling pathways. The modulation of these pathways can affect various physiological processes including inflammation, neuronal signaling, and cardiovascular functions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit multiple PDE isoforms, potentially leading to therapeutic effects in conditions like asthma and erectile dysfunction.
  • CNS Activity : Preliminary studies suggest that compounds within this class may exhibit both central nervous system (CNS) stimulation and depression effects. This dual action could be beneficial in treating mood disorders or anxiety .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Comparative Analysis

A comparative analysis with structurally related compounds reveals the unique pharmacological profiles of this compound:

Compound NameStructure FeaturesBiological Activity
EPPA-1Pyrazolo-pyrimidine corePDE4 inhibitor
PF-04447943Similar piperidine structurePDE9 inhibitor
Compound ATetrahydropyran substituentAnticancer properties

The structural diversity allows for the exploration of various therapeutic applications across different disease states.

Case Studies

Several studies have explored the biological activity of pyrazolo-pyrimidine derivatives:

  • CNS Activity Evaluation : A study involving a series of substituted benzyl-pyrimidones demonstrated varied CNS effects in mice, suggesting potential for developing antidepressants or anxiolytics based on this scaffold .
  • Anti-inflammatory Studies : Research on a new series of pyrazole derivatives indicated promising anti-inflammatory activity, with some compounds showing inhibition rates comparable to established anti-inflammatory drugs .

Scientific Research Applications

The compound 6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one , with CAS Number 1624260-69-0, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry and pharmacology.

Basic Information

  • Molecular Formula : C22H29N5O2
  • Molecular Weight : 395.50 g/mol
  • Purity : Greater than 98% .

Structural Characteristics

The compound features a complex structure that includes a benzylpiperidine moiety and a pyrazolo-pyrimidine core, which are known to exhibit various biological activities. This structural diversity contributes to its potential applications in drug development.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, possibly acting as a modulator of dopaminergic or serotonergic pathways.

Case Studies

  • Neuroprotective Effects : Preliminary studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit neuroprotective properties by modulating neuroinflammatory responses and oxidative stress .
  • Antidepressant Activity : Research has shown that compounds with similar structures can influence mood regulation and may serve as candidates for antidepressant therapies .

Pharmacological Research

The compound's potential as a pharmacological agent is being explored through various assays that assess its activity on G-protein-coupled receptors (GPCRs) and other targets.

Key Findings

  • GPCR Modulation : Recent models suggest that the compound may act as an agonist or antagonist at specific GPCRs, which are critical in many physiological processes .
  • Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of related compounds, indicating that this compound might also contribute to reducing oxidative damage in cells .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that highlight its complexity and the challenges associated with creating such intricate molecules.

Synthesis Overview

The synthesis typically involves:

  • Formation of the pyrazolo-pyrimidine core through cyclization reactions.
  • Introduction of the benzylpiperidine group via nucleophilic substitution methods.
  • Final purification processes such as chromatography to achieve high purity levels .

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveReduces neuroinflammation
AntidepressantModulates mood-regulating pathways
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, synthetic routes, and key properties:

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Substituents Synthesis Method Key Properties/Applications References
Target Compound (Pyrazolo[3,4-d]pyrimidin-4-one) 1-(Tetrahydro-2H-pyran-4-yl), 6-(1-benzylpiperidin-2-yl) Likely cyclization (inferred from analogs) High lipophilicity (benzyl), solubility (pyranyl) N/A
Compound 44g (Pyrido[3,4-d]pyrimidin-4-one) 8-(Pyridin-2-ylpiperazinyl) Reductive amination Cell activity; improved binding affinity
Compound 50b (Pyrido[3,4-d]pyrimidin-4-one) 8-(4-(2-(4-Benzylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl) Nucleophilic substitution Enhanced cytotoxicity (benzylpiperidine)
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-derivative 1-(4-fluoro-2-hydroxyphenyl), 6-tert-butyl General cyclocondensation Potential kinase inhibition
7-Benzyl-tetrahydropyrido[3,4-d]pyrimidin-4-one 7-Benzyl, 5,6,7,8-tetrahydro Hydrochloride salt formation Neurological applications

Key Observations

Structural Diversity: Substituents on the pyrazolo-pyrimidinone core significantly alter physicochemical and biological properties. For example:

  • Tetrahydro-2H-pyran-4-yl (target compound): Balances lipophilicity with moderate solubility due to its oxygen atom .
  • Pyridin-2-ylpiperazinyl (44g): Introduces basicity and hydrogen-bonding capacity, improving receptor interactions .

Synthetic Routes: Cyclization using polyphosphoric acid (140°C, 2 hours) or sulfuric acid (room temperature, 4 days) is common for pyrazolo-pyrimidinones . Reductive amination (44g) and nucleophilic substitution (50b) are employed for introducing piperazine/piperidine moieties .

Physicochemical Properties :

  • Lipophilicity : Benzyl and tert-butyl groups (target compound, 50b, 6-tert-butyl analog) increase logP, favoring CNS penetration .
  • Solubility : Polar groups like tetrahydropyran (target compound) or hydroxycyclohexyl () improve aqueous solubility .

Biological Activity :

  • Piperidine/benzyl-substituted analogs (e.g., 50b) show cytotoxicity, likely due to interactions with hydrophobic enzyme pockets .
  • Pyridin-2-ylpiperazinyl derivatives (44g) exhibit cell activity, suggesting kinase or GPCR modulation .

Research Findings and Implications

  • Synthetic Challenges: Acid-mediated cyclizations (e.g., polyphosphoric vs. sulfuric acid) yield varying purities; recrystallization from dioxane or ethanol is critical .
  • SAR Insights :
    • Piperidine vs. Piperazine : Piperidine (target compound) offers rigidity, while piperazine (44g) provides flexibility and basicity .
    • Benzyl vs. Pyranyl : Benzyl enhances potency, whereas pyranyl balances solubility and bioavailability .

Preparation Methods

Construction of the Pyrazolo[3,4-d]pyrimidinone Core

  • The core is typically synthesized by cyclization of appropriately substituted hydrazines with β-ketoesters or related precursors under reflux conditions.
  • Alternative methods involve condensation of aminopyrazoles with formamide derivatives to afford the fused heterocycle.

Purification and Characterization

  • After completion, reactions are quenched with water or ammonium chloride solutions.
  • Organic layers are extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
  • Crude products are purified by flash chromatography on silica gel using solvent gradients such as ethyl acetate/petroleum ether or dichloromethane/methanol.
  • Yields vary from moderate to good (47% to 84%) depending on the step and scale.
Step Reaction Conditions Yield (%) Notes
Nucleophilic substitution with tetrahydropyranyl halide Copper(I) iodide, K2CO3, N,N'-dimethylethylenediamine, 1,4-dioxane, 80–95°C, 18 h 69–84% Color change from orange to dark green observed; workup includes aqueous ammonia extraction.
Coupling with 1-benzylpiperidin-2-yl derivative Copper(I) iodide, K2CO3, N,N'-dimethylethylenediamine, 1,4-dioxane, 80–95°C, overnight 47–74% Purification by silica gel chromatography; product isolated as white solid.
Oxidation and further functionalization m-CPBA oxidation, NaH in DMF, room temperature overnight Trace mg scale TLC purification; yields not optimized for scale-up.
  • The copper-catalyzed coupling reactions proceed via oxidative addition of the aryl halide to copper(I), followed by nucleophilic attack by the amine or heterocyclic nitrogen, and reductive elimination to form the C-N bond.
  • Ligand choice (N,N'-dimethylethylenediamine) enhances catalyst stability and reaction efficiency.
  • Base strength and solvent polarity critically influence the reaction rate and yield.
  • Reaction temperature optimization between 80°C and 95°C balances conversion and side-product formation.

The preparation of 6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one involves:

  • Construction of the pyrazolo[3,4-d]pyrimidinone core.
  • Copper-catalyzed nucleophilic substitution to introduce the tetrahydropyranyl group.
  • Subsequent copper-catalyzed coupling to attach the benzylpiperidinyl substituent.
  • Purification by standard chromatographic techniques.

This methodology is supported by multiple patent disclosures and experimental reports demonstrating moderate to high yields under reproducible conditions. The use of copper catalysis and appropriate ligands is central to the successful synthesis of this complex heterocyclic compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.